molecular formula C22H36O8 B14343726 Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate CAS No. 92459-21-7

Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate

Cat. No.: B14343726
CAS No.: 92459-21-7
M. Wt: 428.5 g/mol
InChI Key: ZKTUZICBSJIHSO-UHFFFAOYSA-N
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Description

Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate is an organic compound with the molecular formula C17H28O8. It is a tricarboxylate ester, which means it contains three ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate typically involves esterification reactions. One common method is the reaction of 8,12-dioxotridecane-1,7,9-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Triethyl citrate: Another tricarboxylate ester with similar ester groups but different carbon chain length.

    Triethyl 1,3,5-tricarboxylate: A compound with three ester groups attached to a different carbon backbone.

Uniqueness

Triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate is unique due to its specific carbon chain length and the positioning of the ester groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

92459-21-7

Molecular Formula

C22H36O8

Molecular Weight

428.5 g/mol

IUPAC Name

triethyl 8,12-dioxotridecane-1,7,9-tricarboxylate

InChI

InChI=1S/C22H36O8/c1-5-28-19(24)13-11-9-8-10-12-17(21(26)29-6-2)20(25)18(15-14-16(4)23)22(27)30-7-3/h17-18H,5-15H2,1-4H3

InChI Key

ZKTUZICBSJIHSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC(C(=O)C(CCC(=O)C)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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